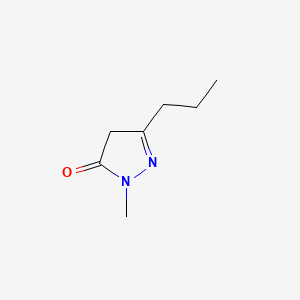

1-Methyl-3-n-propyl-2-pyrazolin-5-one

描述

Significance of Pyrazolinone Heterocycles in Contemporary Chemical and Pharmaceutical Research

Pyrazolinone heterocycles are a cornerstone in modern medicinal chemistry and drug discovery, primarily due to their broad spectrum of biological activities. chemicalbook.com The pyrazolone (B3327878) scaffold is considered a "privileged structure" as it is found in numerous compounds with diverse therapeutic applications. rjptonline.org

Extensive research has demonstrated that pyrazolinone derivatives exhibit a remarkable range of pharmacological effects, including:

Anti-inflammatory and Analgesic: Many pyrazolone derivatives are well-established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.gov

Antimicrobial: The class includes compounds with significant antibacterial and antifungal properties. chemeo.com They have shown activity against both Gram-positive and Gram-negative bacteria. chemeo.com

Anticancer: Certain pyrazoline derivatives have been investigated for their potential in cancer therapy, showing activity against various cancer cell lines such as leukemia, melanoma, and colon cancer. chemicalbook.com

Central Nervous System (CNS) Activity: Research has explored pyrazolinones for their potential as antidepressant and anticonvulsant agents. chemicalbook.com

Other Therapeutic Areas: The versatility of the pyrazolinone structure has led to the investigation of its derivatives as antiviral, antidiabetic, antioxidant, and antitubercular agents. nih.govchemicalbook.com

Beyond pharmaceuticals, pyrazolone derivatives are also utilized in other chemical industries. They serve as intermediates in the synthesis of dyes and pigments. thermofisher.com For instance, they are used as coupling components for azo dyes. researchgate.net

Structural Classification and Tautomeric Considerations within the Pyrazolinone Framework

Pyrazolones are broadly classified based on the substitution pattern and the position of the double bonds within the heterocyclic ring. researchgate.net The core structure is a five-membered ring with two adjacent nitrogen atoms and a ketone functional group.

A critical aspect of pyrazolinone chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 1-substituted pyrazolin-5-ones, three primary tautomeric forms are possible: the OH-form, the CH-form, and the NH-form. researchgate.net The equilibrium between these tautomers is influenced by factors such as the nature of the substituents on the ring and the solvent used. chemicalbook.com This tautomerism is crucial as it affects the molecule's reactivity, biological activity, and molecular recognition capabilities. researchgate.net Hydrogen bonding can also play a significant role in determining the predominant tautomeric form. researchgate.net

Overview of Research Trajectories for 1-Methyl-3-n-propyl-2-pyrazolin-5-one

While the broader class of pyrazolones is extensively studied, specific research focused exclusively on this compound is limited in publicly available literature. However, based on the known reactivity and applications of structurally similar pyrazolones, several potential research trajectories can be outlined for this specific compound.

The classical synthesis route for pyrazolones involves the condensation of a hydrazine (B178648) with a β-ketoester. chemeo.com For this compound, this would likely involve the reaction of methylhydrazine with an ester of 3-oxohexanoic acid.

Future research on this compound could explore its potential as a building block for more complex molecules. The presence of the reactive C-4 position on the pyrazolinone ring allows for various chemical modifications, such as acylation, which can lead to new derivatives with potentially enhanced biological activities. fishersci.ca Given the established anti-inflammatory and analgesic properties of many pyrazolones, it would be a logical step to investigate this compound and its derivatives for similar activities. nih.gov Furthermore, its potential as an antimicrobial or anticancer agent could be another avenue of investigation, aligning with the known properties of the broader pyrazolinone class. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31272-04-5 | |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.186 g/mol | |

| IUPAC Name | 1-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |

| Physical Form | Crystals or powder or crystalline powder | |

| Appearance | White to cream to yellow | |

| Melting Point | 110.5-119.5 °C | |

| InChI Key | RULINAPACRUGOF-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-propyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAPACRUGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334378 | |

| Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-04-5 | |

| Record name | 2,4-Dihydro-2-methyl-5-propyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-n-propyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 N Propyl 2 Pyrazolin 5 One and Its Derivatives

Foundational Synthetic Routes to the 2-Pyrazolin-5-one Core

The construction of the 2-pyrazolin-5-one ring system is most classically achieved through the Knorr pyrazole (B372694) synthesis, a robust and versatile method that has been a mainstay in organic synthesis for over a century. chemhelpasap.comjk-sci.com

The cornerstone of pyrazolone (B3327878) synthesis is the condensation reaction between a hydrazine (B178648) and a β-keto ester. chemhelpasap.comyoutube.comias.ac.in This reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with the ketone carbonyl of the β-keto ester. ias.ac.in This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the formation of the pyrazolone ring upon elimination of an alcohol molecule. chemhelpasap.comias.ac.in The regioselectivity of the initial attack is often governed by the steric and electronic nature of the substituents on both the hydrazine and the β-keto ester. ias.ac.in For instance, in the case of substituted hydrazines, the less sterically hindered nitrogen atom typically initiates the condensation. ias.ac.in

The reaction conditions for this condensation can be varied, with the use of an acid catalyst, such as glacial acetic acid, being common to facilitate the initial condensation step. chemhelpasap.comslideshare.net The choice of solvent can also influence the reaction, with alcohols like ethanol (B145695) or propanol (B110389) being frequently employed. chemhelpasap.comorientjchem.org

| Parameter | Typical Conditions | Reference(s) |

| Reactants | Hydrazine derivative, β-Keto ester | chemhelpasap.comjk-sci.com |

| Catalyst | Glacial acetic acid (catalytic amount) | chemhelpasap.com |

| Solvent | Ethanol, Propanol | chemhelpasap.comorientjchem.org |

| Temperature | Reflux | orientjchem.org |

| Reaction Time | 1-6 hours | orientjchem.org |

Refluxing is a standard and widely used technique in the synthesis of pyrazolones. orientjchem.org This method involves heating the reaction mixture to its boiling point and condensing the resulting vapors back into the reaction vessel. This ensures that the reaction can be maintained at a constant and elevated temperature for an extended period without the loss of solvent. The application of reflux is crucial for driving the condensation and cyclization steps to completion, especially when dealing with less reactive substrates. The duration of reflux can vary from a few hours to several hours, depending on the specific reactants and the desired yield. orientjchem.org For example, the synthesis of 3-methyl-1-phenylpyrazol-5-one from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) is often carried out under reflux in ethanol. orientjchem.org

Specific Synthetic Approaches to 1-Methyl-3-n-propyl-2-pyrazolin-5-one

The synthesis of the target compound, this compound, is a direct application of the Knorr pyrazolone synthesis. The specific precursors for this reaction are methylhydrazine and a β-keto ester bearing an n-propyl group at the appropriate position, namely ethyl 3-oxohexanoate.

The reaction involves the condensation of methylhydrazine with ethyl 3-oxohexanoate. The initial step is the formation of a hydrazone between the ketone of the β-keto ester and one of the nitrogen atoms of methylhydrazine. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, followed by the elimination of ethanol, yields the desired this compound. The reaction is typically carried out in a suitable solvent such as ethanol under reflux conditions, often with a catalytic amount of acid to facilitate the initial condensation.

| Reactant 1 | Reactant 2 | Product | Key Reaction |

| Methylhydrazine | Ethyl 3-oxohexanoate | This compound | Knorr Pyrazolone Synthesis |

Derivatization Strategies for this compound Analogues

The this compound scaffold offers several positions for further functionalization, allowing for the synthesis of a diverse range of analogues. The most common sites for derivatization are the nitrogen atom at position 2 (if unsubstituted) and the carbon atom at position 4.

N-Alkylation: The nitrogen atom at the 1-position is already substituted with a methyl group in the target molecule. However, if starting from 3-n-propyl-2-pyrazolin-5-one, N-alkylation can be achieved using various alkylating agents. clockss.org The regioselectivity of alkylation (N- vs. O-alkylation) is highly dependent on the reaction conditions, including the alkylating agent, base, and solvent. clockss.org For instance, the use of dimethyl sulfate (B86663) or alkyl halides often favors N-alkylation. clockss.org More advanced methods, such as using crystalline aluminosilicates as catalysts, have been developed for the gas-phase N-alkylation of pyrazoles with alcohols. google.comgoogle.com

C4-Functionalization: The carbon at the 4-position of the pyrazolone ring is a nucleophilic center and can readily undergo various electrophilic substitution reactions.

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), can be used to introduce a formyl group at the C4 position of pyrazolones. ijpcbs.comnih.gov This formyl group can then serve as a versatile handle for further transformations.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, the C4-proton of the pyrazolone), formaldehyde, and a primary or secondary amine. derpharmachemica.com This reaction provides a straightforward route to introduce aminomethyl groups at the C4 position, leading to the formation of Mannich bases. derpharmachemica.com

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. jmchemsci.com Several MCRs have been developed for the synthesis of complex pyrazolone derivatives. A common strategy involves the in-situ formation of the pyrazolone intermediate from a hydrazine and a β-keto ester, which then participates in subsequent reactions with other components in the same pot. For example, a four-component reaction of a hydrazine, a β-keto ester, an aldehyde, and a source of cyanide (like malononitrile) can lead to the formation of highly functionalized pyrano[2,3-c]pyrazole derivatives. jmchemsci.com These reactions are often catalyzed by a variety of catalysts, including bases, acids, or even nanocatalysts. slideshare.net

Catalytic Methods in Pyrazolone Synthesis

Various catalytic systems have been explored for the synthesis of the pyrazolone ring and its derivatives. These include Lewis acids, metal catalysts, and organocatalysts, which can facilitate the key bond-forming reactions.

Lewis acid catalysis has been shown to be effective in the synthesis of polysubstituted pyrazoles. For instance, Scandium(III) triflate (Sc(OTf)₃) has been used as a catalyst in the reaction of perfluoroacetyl diazoesters with ketones to yield 4-difluoromethyl pyrazole derivatives. nih.gov While this specific example leads to a fluorinated product, the principle of using a Lewis acid to activate the carbonyl component could be applied to the synthesis of other 4-substituted pyrazolones. Another example is the use of Zirconium(IV) chloride (ZrCl₄), a low-toxicity and water-stable Lewis acid, to catalyze the cyclization of 5-aminopyrazoles with unsaturated ketones to form pyrazolo[3,4-b]pyridines. mdpi.com

Metal-catalyzed reactions also play a crucial role in pyrazolone synthesis. Copper-catalyzed intramolecular amination has been utilized to prepare substituted pyrazolo[4,3-b]pyridines. rsc.org Silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been reported to produce 5-aryl-3-trifluoromethyl pyrazoles. nih.gov Iron-catalyzed regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols has also been described. researchgate.net These examples highlight the versatility of transition metals in constructing the pyrazole core.

The following table summarizes representative catalytic methods for the synthesis of substituted pyrazolones, which could be adapted for the synthesis of analogs of this compound.

| Catalyst | Reactants | Product Type | Key Features |

| Sc(OTf)₃ | Perfluoroacetyl diazoester, Ketone | 4-Difluoromethyl pyrazole | High yield with DBU as base. nih.gov |

| ZrCl₄ | 5-Aminopyrazole, Unsaturated ketone | Pyrazolo[3,4-b]pyridine | Low toxicity, air and water stable catalyst. mdpi.com |

| Copper | Primary allylamines from 4-iodopyrazolecarbaldehydes | Pyrazolo[4,3-b]pyridine | Intramolecular C-N cross-coupling. rsc.org |

| Silver | N'-benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazole | Nucleophilic addition and cyclization. nih.gov |

| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective, ligand-free conditions. researchgate.net |

| Ag₂CO₃ | 5-(Indol-3-yl)-1H-pyrazoles, α,β-unsaturated carbonyls | N-Alkyl-3-(indol-3-yl)pyrazoles | Regioselective aza-Michael addition. benthamdirect.com |

Green Chemistry Principles in Pyrazolinone Synthesis

The application of green chemistry principles to the synthesis of pyrazolinones aims to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, employing environmentally benign solvents such as water, and developing solvent-free reaction conditions.

The classical Knorr condensation for pyrazolone synthesis, which involves the reaction of a β-keto ester with a hydrazine, often requires prolonged heating in organic solvents. scielo.br Green chemistry approaches have sought to improve upon this traditional method.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolones. scielo.brresearchgate.netscielo.brmdpi.comresearchgate.net This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For instance, the condensation of β-keto esters with hydrazines can be achieved under solvent-free conditions using microwave irradiation, providing a straightforward, one-pot approach to a variety of pyrazolone derivatives. scielo.brresearchgate.netscielo.brresearchgate.net

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyrazolones. nih.govnih.gov Sonication can promote the smooth condensation of hydrazine derivatives with various β-keto esters under solvent-free conditions, leading to excellent yields in very short reaction times. nih.gov This method offers an energy-efficient and environmentally friendly alternative to traditional synthetic protocols. nih.gov

The following data tables highlight the advantages of these green synthetic methods for the preparation of pyrazolone derivatives, which are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis of Pyrazolones

| Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| β-keto ester, Hydrazine | Solvent-free, Microwave | 2-5 min | 80-95 | scielo.brresearchgate.netscielo.brresearchgate.net |

| β-ketoester, Hydrazine, Aldehyde | Solvent-free, Microwave | 5-10 min | 83-95 | mdpi.com |

Ultrasound-Assisted Synthesis of Pyrazolones

| Reactants | Conditions | Reaction Time | Yield (%) | Reference |

| Hydrazine derivatives, β-keto esters | Solvent-free, Ultrasound | 5-15 min | 85-96 | nih.gov |

| Chalcones, Hydrazines | Ethanol, Ultrasound | 10-20 min | 75-90 | nih.gov |

These green methodologies offer significant advantages over classical synthetic routes, aligning with the principles of sustainable chemistry by reducing waste, energy consumption, and the use of hazardous substances.

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 3 N Propyl 2 Pyrazolin 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methyl-3-n-propyl-2-pyrazolin-5-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.

In a typical ¹H NMR spectrum of this compound, the signals can be assigned as follows:

N-Methyl Protons: A singlet peak corresponding to the three protons of the methyl group attached to the nitrogen atom (N-CH₃) is expected to appear in the range of δ 2.8-3.2 ppm.

n-Propyl Group Protons: The n-propyl group will exhibit three distinct signals:

A triplet for the terminal methyl protons (-CH₂-CH₂-CH ₃) at approximately δ 0.9-1.0 ppm.

A sextet (or multiplet) for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH ₂-CH₃) around δ 1.5-1.7 ppm.

A triplet for the methylene protons attached to the pyrazolinone ring (C=C-CH ₂-) at a more downfield region, typically δ 2.2-2.5 ppm, due to the proximity of the C=C double bond.

Methylene Protons on the Ring: The two protons on the C4 position of the pyrazolinone ring (-CH ₂-C=O) would ideally appear as a singlet in the range of δ 3.0-3.4 ppm, assuming they are chemically equivalent.

The integration of these signals confirms the number of protons in each environment, and the splitting patterns (singlet, triplet, sextet) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar pyrazolinone structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.0 | s |

| -CH₂-CH₂-CH ₃ | 0.9 | t |

| -CH₂-CH ₂-CH₃ | 1.6 | sext |

| C=C-CH ₂- | 2.4 | t |

| -CH ₂-C=O (Ring) | 3.2 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the expected ¹³C NMR signals are:

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 170-180 ppm.

Imine Carbon (C=N): The carbon atom of the imine group within the pyrazolinone ring is also found downfield, generally between δ 150-160 ppm.

C4 Carbon of the Ring: The methylene carbon in the pyrazolinone ring (-C H₂-C=O) is expected to resonate around δ 40-50 ppm.

N-Methyl Carbon: The carbon of the N-methyl group typically appears in the range of δ 30-35 ppm.

n-Propyl Group Carbons: The three carbons of the n-propyl group will have distinct chemical shifts, generally appearing upfield. The terminal methyl carbon (-CH₂-CH₂-C H₃) will be the most upfield signal (around δ 13-15 ppm), followed by the adjacent methylene carbon (-CH₂-C H₂-CH₃) at approximately δ 20-25 ppm, and the methylene carbon attached to the ring (C=C-C H₂-) at around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar pyrazolinone structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 |

| C=N | 155 |

| -C H₂-C=O (Ring) | 45 |

| N-C H₃ | 33 |

| C=C-C H₂- | 35 |

| -CH₂-C H₂-CH₃ | 22 |

| -CH₂-CH₂-C H₃ | 14 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the adjacent methylene and methyl protons of the n-propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the N-methyl protons and the C=N and C=O carbons of the pyrazolinone ring.

Application in Tautomerism Studies

Pyrazolinones can exist in different tautomeric forms, most commonly the CH, OH, and NH forms. NMR spectroscopy is a crucial technique for studying these tautomeric equilibria in solution. thermofisher.comthermofisher.com The observed chemical shifts of both protons and carbons are a weighted average of the shifts of the individual tautomers present. By comparing the experimental spectra with those of "fixed" derivatives (where tautomerism is not possible), the predominant tautomeric form in a given solvent can be determined. thermofisher.com For this compound, which is N-substituted, the equilibrium primarily involves the CH and OH tautomers. The solvent polarity can significantly influence the position of this equilibrium. thermofisher.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a "molecular fingerprint" of a compound by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to the various functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical vibrational frequencies for similar pyrazolinone structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretching | n-propyl and N-methyl groups |

| ~1700-1720 | C=O stretching | Carbonyl group |

| ~1600-1620 | C=N stretching | Imine group in the ring |

| ~1465 | C-H bending | Methylene groups |

| ~1375 | C-H bending | Methyl groups |

The strong absorption band corresponding to the C=O stretching vibration is one of the most prominent features in the spectrum. The C=N stretching vibration of the pyrazoline ring also gives a characteristic band. The various C-H stretching and bending vibrations of the alkyl groups provide further confirmation of the structure. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) or an N-H stretching band (around 3300-3500 cm⁻¹) in the spectrum would support the predominance of the keto form of the pyrazolinone in the solid state.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification and structural analysis. While specific experimental Raman spectra for this compound are not widely available in the public domain, the expected spectral features can be inferred from studies on related pyrazolone (B3327878) derivatives.

The Raman spectrum of this compound would be characterized by distinct bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:

C=O Stretching: A strong band is anticipated in the region of 1650-1720 cm⁻¹, characteristic of the carbonyl group in the pyrazolinone ring. The exact position of this band can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

C=N Stretching: The carbon-nitrogen double bond of the pyrazoline ring is expected to exhibit a stretching vibration in the 1580-1640 cm⁻¹ range.

C-N Stretching: Vibrations associated with the carbon-nitrogen single bonds within the ring and the N-methyl group would appear at lower frequencies, typically between 1200 cm⁻¹ and 1350 cm⁻¹.

Alkyl Group Vibrations: The n-propyl and methyl substituents will give rise to characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, as well as bending and rocking modes at lower wavenumbers.

Ring Vibrations: The pyrazolinone ring itself will have several characteristic breathing and deformation modes, contributing to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

The analysis of these Raman bands can provide valuable information on the molecular structure and the local environment of the functional groups. For instance, shifts in the C=O stretching frequency can indicate the presence and strength of intermolecular hydrogen bonds.

Table 1: Predicted Raman Spectral Data for this compound

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 2800 - 3000 | Medium to Strong |

| C=O Stretching | 1650 - 1720 | Strong |

| C=N Stretching | 1580 - 1640 | Medium |

| CH₂ Bending | 1440 - 1480 | Medium |

| CH₃ Bending | 1370 - 1450 | Medium |

| C-N Stretching | 1200 - 1350 | Medium |

| Pyrazolinone Ring Modes | < 1500 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways observed for pyrazoline derivatives. researchgate.net A common fragmentation mechanism involves the cleavage of the pyrazoline ring.

A plausible fragmentation pathway for this compound could involve the initial loss of the n-propyl group, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the pyrazolinone ring or cleavage of the ring itself. The fragmentation pattern of alkanes often involves the loss of alkyl radicals, and similar cleavages are expected for the n-propyl chain. libretexts.orgorientjchem.org

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

|---|---|---|

| [M]⁺ | [C₇H₁₂N₂O]⁺ | 140 |

| [M - C₃H₇]⁺ | [C₄H₅N₂O]⁺ | 97 |

| [M - CO]⁺ | [C₆H₁₂N₂]⁺ | 112 |

| [C₃H₇]⁺ | Propyl cation | 43 |

| [CH₃N₂]⁺ | 43 |

High-Resolution Mass Spectrometry for Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for molecular ions and their fragments. This capability is invaluable for identifying unknown degradation products of this compound. While specific studies on the degradation of this particular compound are scarce, HRMS has been effectively used to identify degradation products of other complex organic molecules. researchgate.net

The degradation of this compound under various conditions (e.g., hydrolysis, oxidation, photolysis) could lead to the formation of several smaller molecules. HRMS, often coupled with liquid chromatography (LC-HRMS), would allow for the separation of these degradation products and the precise determination of their molecular formulas. This information is critical for understanding the stability of the compound and for identifying potential impurities that may arise during storage or use.

Applications in Purity Assessment and Compound Characterization

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful method for assessing the purity of chemical compounds. The high sensitivity and specificity of MS allow for the detection and quantification of impurities, even at very low levels.

For this compound, a GC-MS analysis would provide a chromatogram where the main peak corresponds to the target compound, and any smaller peaks would indicate the presence of impurities. The mass spectrum of each peak can then be used to identify the structure of the impurity. This is a standard method for quality control in the synthesis of pyrazolone derivatives. researchgate.netjmchemsci.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Although a single crystal X-ray structure of this compound is not publicly available, analysis of related pyrazolone derivatives provides a strong basis for predicting its solid-state structure. cardiff.ac.uklookchem.comresearchgate.net It is anticipated that the compound would crystallize in a common space group, with the pyrazolone ring being largely planar.

Table 3: Predicted Crystallographic Parameters for a Pyrazolone Derivative (based on analogous structures)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules per unit cell) | 4 |

Note: These are predicted values based on published crystal structures of similar pyrazolone derivatives and should be confirmed by experimental analysis of this compound.

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The crystal packing of this compound would be governed by a network of intermolecular interactions. In pyrazolone derivatives, hydrogen bonding often plays a significant role in the formation of their supramolecular assemblies. cardiff.ac.uklookchem.com Although this compound lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogens from the alkyl chains or the pyrazolinone ring are likely to be present.

In addition to hydrogen bonding, van der Waals forces will be significant in the crystal packing, particularly due to the presence of the n-propyl group. While the pyrazolinone ring itself is not aromatic, π-π stacking interactions are a possibility in derivatives containing aromatic substituents, though they are less likely to be a dominant feature in the crystal structure of this compound itself. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material. lookchem.comresearchgate.net

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This technique partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved. researchgate.netrsc.org For pyrazolinone derivatives, this analysis provides critical insights into the nature, strength, and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

The analysis generates a three-dimensional Hirshfeld surface (HS) around the molecule. Key properties mapped onto this surface include di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. researchgate.net

A crucial output of Hirshfeld analysis is the 2D fingerprint plot, which is a scatter plot of di versus de. This plot summarizes all intermolecular contacts in the crystal and can be decomposed to show the percentage contribution of specific atom-pair contacts to the total surface area. nih.gov For pyrazolone derivatives, common interactions quantified include H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.gov The prevalence of H···H contacts is typical for organic molecules, while the specific percentages of heteroatom contacts (O···H, N···H) provide quantitative data on the hydrogen bonding patterns that stabilize the crystal structure. researchgate.netnih.gov

For instance, in a structural study of a related pyrazole (B372694) derivative, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, Hirshfeld analysis revealed the quantitative contributions of different interactions to the molecular packing. researchgate.net While specific data for this compound is not available, the table below illustrates typical findings for a substituted pyrazole, demonstrating how the technique quantifies these interactions.

Table 1: Illustrative Quantitative Contribution of Intermolecular Contacts for a Pyrazole Derivative via Hirshfeld Surface Analysis. Data is illustrative for a related pyrazole derivative to demonstrate the output of the analysis. researchgate.net

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 42.5% | Represents the most significant contribution, typical for organic molecules rich in hydrogen atoms. |

| H···C / C···H | 35.0% | Indicates the presence of C-H···π interactions and other van der Waals contacts. |

| H···Cl / Cl···H | 12.0% | Specific to the presence of a chlorine substituent, highlighting halogen contacts. |

| H···O / O···H | 5.5% | Quantifies the hydrogen bonding involving oxygen atoms. |

| Other Contacts | 5.0% | Includes minor contributions from other atom pairs (e.g., C···C, N···H). |

This quantitative assessment is invaluable for understanding structure-property relationships and for crystal engineering of pyrazolinone-based materials. nih.gov

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are indispensable for the analysis of this compound and its derivatives, enabling their separation from reaction mixtures, purification to a high degree, and precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of pyrazolinone compounds due to their polarity and thermal lability, which can make them less suitable for gas chromatography. The method is used for purity assessment, quantification, and monitoring reaction progress. google.com

A typical HPLC analysis for a pyrazolinone derivative, such as the related compound 1-phenyl-3-methyl-5-pyrazolone, employs a reverse-phase (RP) setup. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation of the target compound from impurities or other reaction components. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the pyrazolinone ring system possesses a strong chromophore. researchgate.net HPLC methods can be scaled up for preparative separation to isolate pure compounds for further study. sielc.com

Table 2: Example HPLC Parameters for the Analysis of a Related Pyrazolone Compound. Data based on methods for 1-phenyl-3-methyl-5-pyrazolone to illustrate typical conditions. sielc.com

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with an acid modifier like phosphoric or formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Natural Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. cmbr-journal.com For pyrazolinone derivatives, GC-MS is particularly useful for trace analysis and for identifying these compounds or their analogues in complex matrices, such as natural product extracts. researchgate.netnih.gov The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the column's stationary phase. cmbr-journal.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

A significant challenge in the GC-MS analysis of isomeric compounds like alkyl-substituted pyrazolones can be their very similar mass spectra. nih.gov Therefore, unambiguous identification often relies on a combination of the mass spectrum and the gas chromatographic retention index (RI). The RI is a normalized measure of a compound's retention time, which is more reproducible between different instruments and conditions than the retention time itself. researchgate.netnih.gov Analysis of natural product extracts by GC-MS involves comparing the experimental mass spectra and retention indices of unknown peaks against those of authentic standards or established libraries like the NIST database. researchgate.net

Table 3: General GC-MS Parameters for Analysis of Heterocyclic Compounds. Parameters are generalized to illustrate a typical setup for analyzing compounds like pyrazolinones in complex mixtures. cmbr-journal.comsigmaaldrich.com

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp (e.g., 60 °C), ramped at a set rate (e.g., 10 °C/min) to a final temp (e.g., 280 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-550 |

| Library | NIST, Wiley |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique that is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. libretexts.org In the synthesis of this compound, TLC can be used to determine the point at which the starting materials have been consumed and the desired product has formed. researchgate.netrsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). libretexts.org Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

After development, the plate is visualized (e.g., under UV light). The progress of the reaction is assessed by observing the disappearance of the spot corresponding to the limiting reactant in the reaction mixture lane and the appearance of a new spot for the product. libretexts.org The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. The reaction is considered complete when the reactant spot is no longer visible.

Table 4: Illustrative TLC Monitoring of a Pyrazolinone Synthesis. This table provides a conceptual representation of how TLC spots would appear at different stages of a reaction.

| Time Point | Reactant Spot (Rf ≈ 0.4) | Product Spot (Rf ≈ 0.6) | Visual Observation |

| t = 0 min | Intense | Not present | Only the starting material is visible. |

| t = 30 min | Fading | Appearing | Reactant is being consumed as the product forms. |

| t = 60 min | Faint | Intense | Reaction is nearing completion. |

| t = 90 min | Not present | Intense | Reaction is complete; starting material is fully consumed. |

Biological and Pharmacological Profiles of 1 Methyl 3 N Propyl 2 Pyrazolin 5 One and Pyrazolinone Derivatives

Antimicrobial Spectrum of Activity

Pyrazoline derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered significant attention for their wide range of pharmacological activities, including their potential as antimicrobial agents. researchgate.netjst.go.jpnih.gov

While specific studies on the isolated antibacterial activity of 1-Methyl-3-n-propyl-2-pyrazolin-5-one are not extensively detailed in the available literature, it has been identified as a constituent of plant extracts that exhibit antibacterial properties. For instance, it was found in the dichloromethane (B109758) leaf extract of Plantago major, which showed notable antibacterial activity against Salmonella paratyphi. mazums.ac.irscholaris.ca The antibacterial effects of such extracts are often attributed to a synergistic combination of their various chemical components. mazums.ac.ir

Research on other pyrazolinone derivatives has demonstrated a broad spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 μg/ml, which is comparable to approved drugs like moxifloxacin. nih.gov Another study highlighted that some pyrazoline derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 μg/ml. nih.gov

The antibacterial efficacy of pyrazoline derivatives can be influenced by the various substituents on the pyrazoline ring. For instance, the presence of a methoxy (B1213986) substituent has been shown to increase antibacterial activity against S. aureus and E. faecalis. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrazolinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| Dichloromethane extract of Plantago major (contains this compound) | Salmonella paratyphi | Inhibition zone: 20.00 mm at 100 mg/mL; MIC: 500 µg/mL | mazums.ac.irscholaris.ca |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 strain | MIC = 1 μg/ml | nih.gov |

| Trifluorophenyl-substituted pyrazoles | MRSA strains | MIC as low as 0.39 μg/ml | nih.gov |

| Pyrazoline-clubbed pyrazole (B372694) derivatives | Pseudomonas aeruginosa | Potent activity | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | MIC as low as 4 μg/ml | nih.gov |

This table is for illustrative purposes and includes data on derivatives to showcase the potential of the pyrazolinone class.

The antifungal and antimycobacterial potential of pyrazolinone derivatives has also been a subject of investigation. researchgate.net Specific studies focusing solely on this compound are limited. However, the broader class of pyrazoline derivatives has shown promising results.

For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent in vitro antifungal activity against a clinical strain of Candida albicans and notable antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net The structural features of these derivatives, such as the presence of electron-accepting groups like chloro or bromo on the phenyl rings, were found to enhance their activity. nih.gov

One study reported that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed high antifungal activity, with MIC values ranging from 2.9 to 7.8 µg/mL against certain fungal strains, which was lower than the standard drug clotrimazole. jst.go.jp

Anti-inflammatory and Analgesic Properties

Pyrazolone (B3327878) derivatives have a long history of use as anti-inflammatory and analgesic agents. jst.go.jp

This compound has been identified as a constituent in extracts of Echinops spinosus, a plant that has shown protective effects against inflammation in preclinical models. cdnsciencepub.comresearchgate.net The anti-inflammatory properties of this plant extract are suggested to be due to the synergistic effects of its components, including this compound. scholaris.ca

Numerous studies on other pyrazoline derivatives have confirmed their anti-inflammatory potential. In a study evaluating newly synthesized pyrazolone derivatives, several compounds exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. jst.go.jp For instance, some derivatives showed inhibition of edema ranging from 58.95% to 87.35% after 2 hours, which was higher than the reference drug phenylbutazone. jst.go.jp The anti-inflammatory action of pyrazolines is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923). nih.gov

The analgesic properties of pyrazolinone derivatives are well-documented. nih.govnih.gov While specific analgesic data for this compound is not available, its presence in medicinal plants suggests a potential contribution to their traditional use for pain relief. mazums.ac.irresearchgate.net

Preclinical evaluations of various pyrazoline derivatives have demonstrated significant analgesic effects. In one study, certain 4-(2-aryl-5-substituted oxazol-4-yl)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-ones showed superior analgesic activity compared to antipyrine (B355649) and aminopyrine (B3395922) in acetic acid-induced writhing tests in mice. nih.gov Another study found that some 1,3,5-trisubstituted pyrazoline derivatives exhibited more potent analgesic activities than the reference drug celecoxib (B62257). nih.gov The analgesic efficacy of these compounds is often linked to their anti-inflammatory properties. nih.gov

Table 2: Preclinical Anti-inflammatory and Analgesic Activity of Selected Pyrazolinone Derivatives

| Derivative Class | Preclinical Model | Observed Effect | Reference |

| 1-(4-chlorophenyl/benzenesulfonamide)-pyrazol-5(4H)-one derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (up to 87.35% inhibition) | jst.go.jp |

| 1,3,5-trisubstituted pyrazolines | Carrageenan-induced rat paw edema | More potent anti-inflammatory activity than celecoxib | nih.gov |

| 4-(2-aryl-5-substituted oxazol-4-yl)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-ones | Acetic acid-induced writhing in mice | Superior analgesic effect compared to antipyrine and aminopyrine | nih.gov |

| Thiophene-containing pyrazolines | Acetic acid-induced writhing in mice | Significant analgesic activity | nih.gov |

This table is for illustrative purposes and includes data on derivatives to showcase the potential of the pyrazolinone class.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of pyrazolinone derivatives has been an area of active research. nih.govmdpi.com this compound has been identified in plant extracts known for their antioxidant properties. longdom.orglongdom.orgmazums.ac.ir For example, it was found in dichloromethane extracts of Clinacanthus nutans leaves, which exhibited free radical scavenging activity. longdom.orglongdom.org

Studies on various pyrazolone derivatives have demonstrated their ability to scavenge free radicals. In one study, phenyl-pyrazolone derivatives, structurally similar to the antioxidant drug edaravone, were shown to effectively scavenge oxygen free radicals. mdpi.com The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com Another study on 4-oxy/thio substituted-1H-pyrazol-5(4H)-ones also reported good free radical scavenging activity, with some compounds showing higher activity than the standard antioxidant, ascorbic acid. researchgate.net

The antioxidant activity of these compounds is believed to be due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.govnih.gov The specific substituents on the pyrazolone core can modulate this antioxidant capacity. mdpi.com

Mechanisms of Antioxidant Action (e.g., Inhibition of Lipid Peroxidation)

Pyrazolinone derivatives have demonstrated notable potential as antioxidant agents, primarily through their ability to inhibit or delay cellular damage by quenching free radicals. nih.gov The fundamental mechanism behind their antioxidant capacity often involves their ability to act as proton donors, which neutralizes free radicals and disrupts damaging chain reactions. nih.gov Oxidative stress, resulting from an imbalance between the production of free radicals and the body's antioxidant defenses, can lead to various disorders, and compounds like pyrazolones can help mitigate this by scavenging these reactive species. nih.gov

A key aspect of their antioxidant profile is the inhibition of lipid peroxidation. nih.govnih.gov Lipid peroxidation is a detrimental process where oxidants attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to a chain reaction that compromises cell membrane integrity and generates harmful byproducts. nih.govnih.gov This process unfolds in three main stages: initiation, where a prooxidant abstracts a hydrogen atom to form a lipid radical; propagation, where the lipid radical reacts with oxygen to form a peroxyl radical that continues the chain reaction; and termination. nih.gov Pyrazolinone derivatives can intervene in this cascade, with studies showing that both pyrazole and pyrazoline classes can strongly inhibit lipid peroxidation. nih.gov This protective effect helps prevent damage to vital biomolecules like proteins and DNA, which can be affected by the downstream consequences of uncontrolled lipid peroxidation. nih.gov

Structure-Activity Relationships Governing Antioxidant Potency

The antioxidant efficacy of pyrazolinone derivatives is intricately linked to their molecular structure. Specific substitutions on the pyrazoline or pyrazole ring system can significantly enhance or diminish their ability to scavenge free radicals and inhibit oxidation.

One critical factor is lipophilicity , or the compound's ability to dissolve in fats and lipids. Studies have shown that lipophilicity can influence antioxidant activity. For instance, more lipophilic pyrazoline compounds have demonstrated higher antioxidant activity in certain assays. nih.gov

The nature and position of substituent groups on the aromatic rings attached to the core heterocycle are also paramount.

Electron-donating vs. Electron-accepting Groups: The presence of an electron-acceptor substituent, such as a para-chloro (p-Cl) group, has been shown to increase antioxidant activity in some pyrazoline derivatives. nih.gov Conversely, other studies on different classes of compounds suggest that electron-donating groups can enhance antioxidant action. nih.gov

Halogenation: In studies of flavanones with a dithiocarbamic moiety, the presence and position of halogen substituents on the benzopyran ring were found to be influential. Specifically, 6,8-dihalogenated flavanones exhibited better free-radical scavenging properties than their 6-monohalogenated counterparts. mdpi.com

Substituents on Phenyl Rings: For 1,3,5-trisubstituted pyrazoline derivatives, modifications on the phenyl rings at various positions are crucial. The electronic and steric properties of these substituents dictate the antioxidant and anti-inflammatory potential. nih.gov For example, deleting a p-methyl group from the 5-phenyl ring of a celecoxib-inspired pyrazoline resulted in a slightly more active compound as a PDE5 inhibitor, which is related to pathways affected by oxidative stress. nih.gov

These findings underscore that a systematic exploration of different functional groups on the pyrazolinone scaffold is essential for designing derivatives with optimized antioxidant potency. researchgate.net

Table 1: Influence of Structural Features on Antioxidant Activity of Pyrazolinone and Related Derivatives

| Structural Feature | Observation | Reference |

|---|---|---|

| Lipophilicity | Increased lipophilicity was associated with higher antioxidant activity in certain pyrazoline series. | nih.gov |

| Substituent Type | An electron-accepting group (p-Cl) at a specific position enhanced antioxidant potency. | nih.gov |

| Substitution Pattern | Deletion or replacement of a p-methyl group on the 5-phenyl ring of a pyrazoline altered biological activity. | nih.gov |

| Halogenation | 6,8-dihalogenated flavanones showed superior free radical scavenging compared to 6-monohalogenated versions. | mdpi.com |

Neuroprotective and Central Nervous System Activities

Investigation in Ischemia Models for Brain Protection

Pyrazolinone derivatives have been a focal point of research for their neuroprotective capabilities, particularly in the context of cerebral ischemia. The well-known compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazolinone derivative, is recognized as a neuroprotective agent that provides protection against ischemic stroke. sigmaaldrich.cn Its mechanism is largely attributed to its potent free-radical scavenging activity, which mitigates the oxidative stress that follows a stroke.

Research into other related structures has shown similar promise. For example, the nitroxide 3-carbamoyl-proxyl (3-CP), which mimics the function of superoxide (B77818) dismutase (SOD), was investigated in a rat model of transient focal ischemia. nih.gov When administered during the reperfusion phase (the restoration of blood flow), 3-CP significantly reduced the size of the brain infarct at doses of 10 and 100 mg/kg. nih.gov This demonstrates that compounds capable of combating oxidative injury can be highly effective in protecting the brain after an ischemic event. nih.gov These studies provide a strong rationale for exploring compounds like this compound and other novel pyrazolinones in models of brain ischemia to assess their potential for reducing neuronal damage.

Potential for Addressing Cerebral Dysfunctions

The therapeutic potential of pyrazolinone derivatives extends beyond acute ischemic events to chronic neurodegenerative disorders, such as Alzheimer's disease. nih.govacs.org Many of these conditions are linked to oxidative stress and neuroinflammation. nih.gov Pyrazolines have been identified as an effective scaffold for developing agents that can combat the pathological hallmarks of Alzheimer's. acs.org

Research has shown that certain pyrazoline derivatives can significantly inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govacs.org By inhibiting AChE, these compounds can help restore learning and memory functions. Furthermore, some derivatives have been shown to inhibit the formation of amyloid-β (Aβ) plaques, a key pathological feature of Alzheimer's disease. acs.org The dual action of inhibiting both AChE and Aβ plaque aggregation makes pyrazoline-based compounds highly attractive multifunctional agents for treating complex cerebral dysfunctions. nih.gov

Table 2: Investigated Activities of Pyrazolinone Derivatives in the Central Nervous System

| Compound/Derivative Class | Investigated Model/Target | Finding | Reference |

|---|---|---|---|

| Edaravone | Ischemic Stroke | Acknowledged as a neuroprotective agent. | sigmaaldrich.cn |

| 3-Carbamoyl-proxyl (3-CP) | Rat Model of Focal Ischemia | Significantly decreased brain infarct size when given at reperfusion. | nih.gov |

| Pyrazoline Derivatives | Alzheimer's Disease Models | Inhibit acetylcholinesterase (AChE) and amyloid-β (Aβ) plaque formation. | nih.govacs.org |

| Pyrazolone Derivatives | PTZ-Induced Neuroinflammation | A synthesized derivative showed a neuroprotective effect. | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Cyclooxygenases (COX-1, COX-2)

A significant area of pharmacological investigation for pyrazolinone derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are mediators of inflammation, pain, and fever. youtube.comyoutube.com While the COX-1 isoform is constitutively active and serves homeostatic functions, the COX-2 isoform is inducible and its expression increases significantly during inflammation. youtube.com The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2. nih.gov

Numerous studies have reported that pyrazoline and pyrazole derivatives are effective inhibitors of COX enzymes. nih.govnih.gov A key goal in this research area has been the development of compounds that are selective inhibitors of COX-2 over COX-1, which is hypothesized to reduce certain side effects associated with non-selective NSAIDs. youtube.com

Selective Inhibition: Research on 1,3,5-trisubstituted pyrazoline derivatives has identified compounds with potent anti-inflammatory activity and higher selectivity for COX-2. nih.govnih.gov For example, certain trimethoxy derivatives of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole were found to be more potent anti-inflammatory agents than the well-known COX-2 inhibitor celecoxib. nih.gov

Structural Basis for Selectivity: The structural difference between the active sites of COX-1 and COX-2 allows for the design of selective inhibitors. COX-2 possesses a larger binding pocket, which can accommodate bulkier molecules that are too large to fit into the active site of COX-1. youtube.com Researchers have successfully designed pyrazole-based compounds, such as celecoxib, that exploit this structural difference. nih.gov

Molecular Modeling: Docking studies have been employed to understand how these derivatives bind to the COX-2 active site. These studies have confirmed that some pyrazoline derivatives adopt a binding mode similar to that of selective COX-2 inhibitors, which helps to rationalize the observed biological activity. nih.gov

This body of research highlights the potential of the pyrazolinone scaffold in developing new anti-inflammatory agents with specific enzyme-targeting profiles.

Table 3: Cyclooxygenase (COX) Inhibition by Pyrazolinone Derivatives

| Derivative Series | Target Enzymes | Key Finding | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazolines | COX-1, COX-2 | Identified compounds with more potent anti-inflammatory activity than celecoxib and higher selectivity for COX-2. | nih.gov |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-1, COX-2 | All tested compounds were more selective for COX-2 over COX-1; trimethoxy derivatives showed high potency. | nih.gov |

| Pyrazolobenzotriazinones | COX-1, COX-2 | A specific derivative showed good COX-1/COX-2 selectivity. | elsevierpure.com |

| 1,5-Diarylpyrazoles | COX-2, 5-LOX | Hybridization of the 1,5-diarylpyrazole pharmacophore with thymol (B1683141) led to dual COX-2/5-LOX inhibitors. | tandfonline.com |

Inhibition of Lipoxygenases (e.g., 5-LOX)

Pyrazolinone derivatives have been explored as inhibitors of lipoxygenases (LOX), enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. fishersci.com In particular, the 5-lipoxygenase (5-LOX) enzyme is a key target for anti-inflammatory drug development.

A study focused on new pyrazolone derivatives structurally related to known anti-inflammatory drugs revealed potent 5-LOX inhibitory activity. mdpi.com Several synthesized compounds demonstrated significant inhibition of the 5-LOX enzyme, with some candidates showing activity comparable or superior to the standard drug, zileuton. mdpi.com This suggests that the pyrazolone scaffold is a promising framework for the development of novel anti-inflammatory agents that act by inhibiting the 5-LOX pathway. mdpi.com

Table 1: 5-LOX Inhibitory Activity of Selected Pyrazolone Derivatives

| Compound | 5-LOX Inhibition (%) at 10 µM | IC₅₀ (µM) |

| 3f | 75.3 | 6.8 |

| 3h | 78.1 | 5.9 |

| 3l | 81.5 | 4.7 |

| 3p | 85.2 | 3.5 |

| Zileuton (Standard) | 88.6 | 2.1 |

| Data sourced from a study on pyrazolone analogues as potential anti-inflammatory agents. mdpi.com |

Modulation of Peroxisome Proliferator-Activated Receptors (PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. nih.gov PPARγ, in particular, is a well-established target for insulin-sensitizing drugs used in the treatment of type 2 diabetes. wipo.int

A patent has described pyrazole derivatives as modulators of PPARs, specifically highlighting their potential as PPARγ ligands. nih.gov These compounds are suggested to be useful for modulating blood glucose levels and increasing insulin (B600854) sensitivity. nih.gov The modulation of PPARγ by these derivatives could offer a therapeutic avenue for metabolic disorders such as diabetes, dyslipidemia, and obesity. wipo.intnih.gov While the direct interaction of this compound with PPARγ has not been documented, the activity of related pyrazole compounds suggests that this class of heterocycles warrants further investigation for its potential to modulate this important nuclear receptor.

Interaction with Other Relevant Biological Targets (e.g., Telomerase, Reverse Transcriptase)

Telomerase Inhibition:

Telomerase is an enzyme that is crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it a significant target for anticancer drug development. researchgate.net Pyrazoline derivatives have been investigated as potential telomerase inhibitors. One study reported on coumarin-pyrazoline hybrids that were modified at the N-1 and C-5 positions of the pyrazoline ring. A particular thioethanone derivative demonstrated potent inhibitory activity against telomerase with an IC₅₀ value of 0.92 μM. researchgate.net This inhibition of telomerase was also correlated with the inhibition of cancer cell growth, suggesting that the anticancer effect of these compounds may be mediated, at least in part, through this mechanism. researchgate.net

Reverse Transcriptase Inhibition:

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a critical target for antiretroviral therapy. nih.gov While no specific data exists for this compound, research into related heterocyclic compounds has shown promise. For instance, pyrrolyl-pyrazole carboxylic acid derivatives have been developed as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of RT. nih.gov One of the most potent compounds in this series inhibited RNase H with an IC₅₀ of 0.27 μM. nih.gov Additionally, other heterocyclic derivatives such as triazolinones have been identified as potent inhibitors of HIV replication, showing activity against several NNRTI-resistant virus strains. nih.gov Molecular docking studies of quinoline-pyrazoline derivatives have also suggested good binding interactions with the active domain of the HIV reverse transcriptase. nih.gov

Other Reported Biological Activities

Antitumor and Anticancer Potential

The pyrazoline and pyrazolone scaffold has been extensively studied for its anticancer properties, with numerous derivatives showing cytotoxic activity against a variety of cancer cell lines. fishersci.comnih.gov

One study on aryldiazo pyrazole derivatives reported significant antiproliferative activity against breast (MCF-7), hepatocellular (HepG2), and colorectal (HCT-116) cancer cell lines. researchgate.net A lead molecule, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one, showed IC₅₀ values in the range of 0.2–3.4 μM. researchgate.net Another investigation into novel pyrazoline derivatives demonstrated potent antitumor effects, with one compound, 1-Phenyl-3-methyl-4-(m-chlorophenyl(azo)hydrazono)-2-pyrazoline-5-one, showing a significant reduction in Ehrlich Ascites Carcinoma (EAC) volume and cell count in animal models. nih.gov

Hybrid molecules incorporating the pyrazoline ring have also shown considerable promise. For example, coumarin-pyrazoline hybrids have demonstrated anticancer activities at the nanomolar level against a panel of human cancer cell lines. nih.gov Similarly, thiazolyl-pyrazoline compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy, with one derivative showing an IC₅₀ value of 0.06 μM against EGFR and 0.07 μM against MCF-7 breast cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Pyrazoline Derivatives

| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) |

| Aryldiazo Pyrazole | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | HCT-116 | 0.2 |

| Coumarin-Pyrazoline Hybrid | Compound 14 | HepG₂ | 0.01 |

| Thiazolyl-Pyrazoline Hybrid | Compound 42 | MCF-7 | 0.07 |

| Thiazolidinone-Pyrazoline Hybrid | Compound 56 | MCF-7 | 1.4 |

| Data compiled from a review on pyrazoline hybrids as anticancer agents. nih.gov |

Antihyperglycemic Effects

Pyrazoline and its derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.gov Their therapeutic potential is attributed to their ability to target key biological pathways involved in glucose metabolism and insulin sensitivity. nih.gov

A study on a pyrazolobenzothiazine derivative demonstrated significant antihyperglycemic effects in a mouse model. chemicalbook.com This compound was found to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively. chemicalbook.com In vivo studies showed that the compound led to lower blood sugar levels, increased insulin levels, and a reduction in glycated hemoglobin. chemicalbook.com Other research has also highlighted the hypoglycemic activity of pyrazole derivatives, such as ethyl-2-para-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate. wipo.int These findings underscore the potential of the pyrazoline/pyrazole scaffold in the discovery of novel treatments for diabetes mellitus. wipo.intnih.gov

Table 3: Antihyperglycemic Activity of a Pyrazolobenzothiazine Derivative

| Parameter | In vitro IC₅₀ (µM) | In vivo Effect |

| α-Glucosidase Inhibition | 3.91 | Lowered blood glucose |

| α-Amylase Inhibition | 8.89 | Increased insulin levels |

| Data from a study on a pyrazolobenzothiazine derivative. chemicalbook.com |

Antileishmanial and Antifilarial Activities

Antileishmanial Activity:

Pyrazoline and pyrazole derivatives have demonstrated significant activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov

In one study, new pyrazolylpyrazoline derivatives were evaluated for their in vitro antileishmanial activity against Leishmania aethiopica. nih.gov Several compounds exhibited potent activity against both the promastigote and amastigote forms of the parasite, with some showing higher efficacy than the standard drug miltefosine. nih.gov For instance, compound 5b displayed an IC₅₀ of 0.05 μM against promastigotes. nih.gov Another study on 4-(1H-Pyrazol-1-yl) benzenesulfonamide (B165840) derivatives also identified compounds with promising antileishmanial activity against L. infantum and L. amazonensis, with IC₅₀ values in the low micromolar range.

**Table 4: Antileishmanial Activity of Selected Pyrazolylpyrazoline Derivatives against *L. aethiopica***

| Compound | Antipromastigote IC₅₀ (µM) | Antiamastigote IC₅₀ (µM) |

| 5b | 0.05 | 0.89 |

| 6a | 0.12 | 1.24 |

| 7b | 0.09 | 0.95 |

| Miltefosine (Standard) | 0.35 | 4.65 |

| Data from a study on pyrazolylpyrazoline derivatives. nih.gov |

Antifilarial Activities:

Filarial nematodes cause debilitating diseases such as lymphatic filariasis and onchocerciasis. A promising strategy for treating these infections is to target the endosymbiotic Wolbachia bacteria, which are essential for the worms' survival. nih.gov Research has identified pyrazolopyrimidine derivatives as potent anti-Wolbachia agents. nih.gov A series of these compounds displayed nanomolar activity against Wolbachia in vitro, and a lead compound was selected for further in vivo pharmacokinetic studies, demonstrating the potential of this chemical class for the development of new antifilarial drugs. nih.gov

Antidepressant Effects

The therapeutic potential of pyrazolinone derivatives in the management of depression has been a significant area of research. While specific data on the antidepressant effects of this compound is not extensively detailed in the reviewed literature, a substantial body of evidence supports the antidepressant-like activity of the broader class of pyrazoline and pyrazolinone compounds. These derivatives have been synthesized and evaluated for their potential to alleviate depressive symptoms, primarily through preclinical studies involving animal models.

The primary mechanism often implicated in the antidepressant action of these compounds is the inhibition of monoamine oxidase (MAO), particularly MAO-A. nih.gov MAO-A is an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which play a crucial role in mood regulation. nih.gov By inhibiting MAO-A, pyrazolinone derivatives can increase the synaptic availability of these neurotransmitters, a strategy employed by several established antidepressant medications. nih.govnih.gov

Research Findings on Pyrazolinone Derivatives

Various studies have focused on the synthesis and evaluation of novel pyrazoline derivatives, demonstrating their potential as antidepressant agents. These investigations typically utilize behavioral despair models in rodents, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), to screen for antidepressant-like activity. A reduction in the duration of immobility in these tests is considered an indicator of potential antidepressant efficacy. researchgate.netdergipark.org.tr

For instance, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and showed significant antidepressant activities in in vivo models. nih.gov Molecular docking studies have further supported these findings by revealing that these derivatives can effectively bind to the active site of the MAO-A protein. nih.govchula.ac.th

In one study, newly synthesized pyrazoline derivatives were evaluated, and compounds PY2 and PY8 in the Forced Swim Test, and PY2 and PY3 in the Tail Suspension Test, demonstrated substantial antidepressant effects when compared to a standard drug. chula.ac.thchula.ac.th These compounds showed a strong affinity for the MAO-A target protein. chula.ac.thchula.ac.th Another study reported that out of a series of synthesized pyrazoline derivatives, compounds 3a and 3f showed moderate antidepressant activity in the FST, while compound 3e was moderately active in the TST. researchgate.net

The structural features of these molecules play a critical role in their activity. Research has indicated that the nature and position of substituents on the pyrazoline ring can significantly influence their antidepressant potential. researchgate.netnih.gov For example, the presence of electron-releasing groups, such as dimethylamino, methoxy, and hydroxyl substituents, on the aromatic rings at positions 3 and 5 of the pyrazoline core has been found to considerably enhance antidepressant activity. nih.gov

The following tables summarize the findings from various studies on the antidepressant effects of different pyrazolinone derivatives.

Table 1: Antidepressant Activity of Selected Pyrazoline Derivatives in the Forced Swim Test (FST)

| Compound | Immobility Time (seconds) | % Reduction in Immobility | Reference |

| Control | 118.3 ± 3.8 | - | researchgate.net |

| Imipramine (Standard) | 45.2 ± 2.1 | 61.8 | researchgate.net |

| Compound 3a | 75.4 ± 2.9 | 36.3 | researchgate.net |